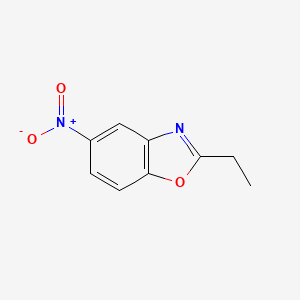

2-Ethyl-5-nitro-1,3-benzoxazole

Vue d'ensemble

Description

The compound "2-Ethyl-5-nitro-1,3-benzoxazole" is not directly mentioned in the provided papers. However, the papers do discuss related compounds and their synthesis, properties, and structural analysis, which can provide insights into the chemistry of benzoxazole derivatives. For instance, the synthesis and photochromic properties of 2-(3-Nitro-2-pyridylmethyl)benzazoles are studied, indicating the reactivity of the benzazole ring when substituted with nitro groups and other substituents .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, often starting with the formation of an intermediate, such as benzyl azide in the case of triazole synthesis , or the reaction of benzhydroxamic acids with diethylketals for dioxazole derivatives . These methods suggest that the synthesis of 2-Ethyl-5-nitro-1,3-benzoxazole could potentially involve similar strategies, such as starting with a benzoxazole ring and introducing nitro and ethyl groups through electrophilic substitution reactions.

Molecular Structure Analysis

The structure of a related compound, ethyl(3-amino-5-nitrobenzo[b]thiophen)-2-carboxylate, has been determined to be substantially planar except for the terminal methyl group . This suggests that the 2-Ethyl-5-nitro-1,3-benzoxazole might also exhibit a planar structure, with the possibility of intramolecular interactions, such as hydrogen bonding, influencing its conformation.

Chemical Reactions Analysis

While the specific chemical reactions of 2-Ethyl-5-nitro-1,3-benzoxazole are not detailed in the provided papers, the photochromic properties of related benzazoles have been studied, showing that they can form different photoinduced forms depending on the pH . This indicates that the compound may also undergo photochemical reactions, potentially leading to various photoinduced forms.

Physical and Chemical Properties Analysis

The physical properties such as melting points and chemical yields of synthesized compounds are reported, as seen in the synthesis of ethyl-1-benzyl-5-methyl-1H-1,2,3-triazoles-4-carboxylate . The thermal decomposition of dioxazole derivatives has also been studied, providing insights into the stability and decomposition products of such compounds . These findings can be extrapolated to suggest that 2-Ethyl-5-nitro-1,3-benzoxazole may have specific melting points, yields, and stability profiles that could be determined through experimental synthesis and analysis.

Applications De Recherche Scientifique

Antimicrobial Activity

Research has shown that benzoxazole derivatives, including structures similar to 2-Ethyl-5-nitro-1,3-benzoxazole, exhibit significant antimicrobial activities. For instance, a study by Ertan-Bolelli et al. (2016) synthesized a series of benzoxazole derivatives that showed broad-spectrum antimicrobial activity against various microorganisms, including Pseudomonas aeruginosa, Staphylococcus aureus, and Mycobacterium tuberculosis. The compounds displayed minimum inhibitory concentration (MIC) values between 256 and 8 µg/mL, with specific derivatives showing significant antimycobacterial activity at an MIC value of 8 µg/mL. Molecular docking studies into the active site of InhA, a key enzyme in mycobacterial fatty acid synthesis, were performed, indicating these compounds as potential scaffolds for designing new drugs targeting antimicrobial resistance (Ertan-Bolelli, Yildiz, & Ozgen-Ozgacar, 2016).

Anthelmintic Activity

Another study conducted by Satyendra et al. (2015) synthesized novel 5-nitro-1,3-benzoxazole derivatives and evaluated them for in vitro anthelmintic activities. The study revealed that compounds 1 and 4 emerged as potent anthelmintic molecules. Molecular docking studies further supported these findings by demonstrating good affinity of these compounds towards the active pocket of β-tubulin, a target protein elite to the parasites, indicating their potential as anthelmintic agents (Satyendra, Vishnumurthy, Vagdevi, Dhananjaya, & Shruthi, 2015).

Eukaryotic Topoisomerase II Inhibition

Research by Pınar et al. (2004) evaluated a series of benzoxazole, benzimidazole, benzothiazole, and oxazolo(4,5-b)pyridine derivatives for their eukaryotic DNA topoisomerase II inhibitory activity. This study found that 12 derivatives exhibited IC50 values between 11.4 and 46.8 µM, with some compounds showing more activity than the reference drug etoposide, highlighting the therapeutic potential of benzoxazole derivatives in cancer treatment (Pınar, Yurdakul, Yildiz, Temiz-Arpaci, Acan, Akı-Şener, & Yalcin, 2004).

Vibrational Spectroscopic Studies

A study by Mary et al. (2008) focused on the vibrational spectroscopic analysis of 5-nitro-2-(p-fluorophenyl)benzoxazole, a compound closely related to 2-Ethyl-5-nitro-1,3-benzoxazole. The research involved FT-IR spectrum recording and analysis, with theoretical examination using quantum chemistry codes to predict infrared and Raman intensities. This study contributes to the understanding of the structural characteristics and vibrational properties of benzoxazole derivatives (Mary, Varghese, Panicker, Ertan, Yildiz, & Temiz-Arpaci, 2008).

Safety And Hazards

Propriétés

IUPAC Name |

2-ethyl-5-nitro-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3/c1-2-9-10-7-5-6(11(12)13)3-4-8(7)14-9/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FERFKXKLCUEJPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=C(O1)C=CC(=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30377030 | |

| Record name | 2-ethyl-5-nitro-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30377030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethyl-5-nitro-1,3-benzoxazole | |

CAS RN |

204771-74-4 | |

| Record name | 2-ethyl-5-nitro-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30377030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

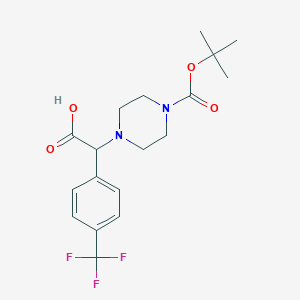

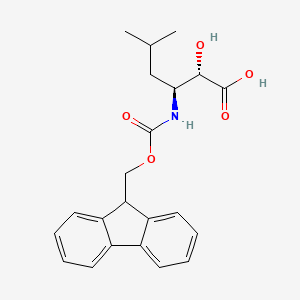

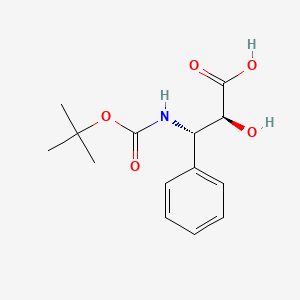

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S,4R)-4-([1,1'-Biphenyl]-4-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B1303028.png)

![(2S,4R)-4-(Benzo[b]thiophen-3-ylmethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid](/img/structure/B1303029.png)